Rovazolac

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

an anti-lipoteichoic acid murine/human chimeric monoclonal antibody

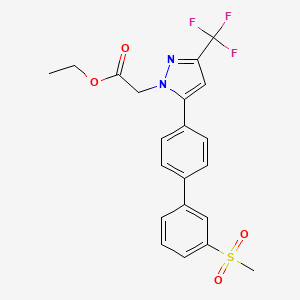

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-[5-[4-(3-methylsulfonylphenyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4S/c1-3-30-20(27)13-26-18(12-19(25-26)21(22,23)24)15-9-7-14(8-10-15)16-5-4-6-17(11-16)31(2,28)29/h4-12H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMNJDGBYXHASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801122584 | |

| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454288-88-0 | |

| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454288-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rovazolac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454288880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rovazolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROVAZOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W51K389XIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rovazolac: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rovazolac (also known as ALX-101) is an investigational small molecule drug that has been evaluated for the topical treatment of moderate atopic dermatitis. It functions as a Liver X Receptor (LXR) agonist, a mechanism that positions it as a potential modulator of inflammatory and metabolic pathways in the skin. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and a summary of available clinical trial data.

Discovery and Rationale

This compound was identified as a potent modulator of Liver X Receptors (LXRs). LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses. In the context of dermatology, LXR activation has been shown to improve epidermal barrier function and suppress inflammation, making it a promising target for inflammatory skin conditions like atopic dermatitis. The discovery of this compound stemmed from research aimed at identifying novel LXR agonists with a favorable therapeutic profile for topical application.

Chemical Synthesis

The chemical synthesis of this compound is detailed in patent WO2013130892A1. The core of the molecule is a substituted pyrazole ring. The synthesis generally involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole core, followed by subsequent functionalization to introduce the trifluoromethyl and the substituted phenyl groups.

General Synthetic Scheme:

While the exact, step-by-step protocol is proprietary, a representative synthesis of similar pyrazole derivatives involves the following key steps:

-

Formation of a Chalcone Intermediate: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to form a chalcone (an α,β-unsaturated ketone).

-

Cyclization to form the Pyrazole Ring: The chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent (e.g., ethanol or acetic acid) under reflux to yield the pyrazole ring.

-

N-Alkylation: The pyrazole nitrogen is subsequently alkylated, for example, with an ethyl haloacetate to introduce the ester functional group.

-

Final Modifications: Further chemical modifications may be carried out on the substituent groups to arrive at the final this compound structure.

Mechanism of Action: LXR Agonism

This compound exerts its therapeutic effects by activating Liver X Receptors (LXRs), specifically LXR-α and LXR-β. These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.

The activation of the LXR signaling pathway in the skin leads to two primary beneficial effects in the context of atopic dermatitis:

-

Enhancement of Epidermal Barrier Function: LXR activation upregulates the expression of genes involved in lipid synthesis and transport, such as ATP-binding cassette transporters (e.g., ABCA1, ABCG1) and sterol regulatory element-binding protein 1 (SREBP-1). This leads to increased production of ceramides and other lipids essential for maintaining the integrity of the stratum corneum, the outermost layer of the skin. A compromised skin barrier is a hallmark of atopic dermatitis.

-

Anti-inflammatory Effects: LXR activation has been shown to suppress the expression of pro-inflammatory cytokines. This is achieved through several mechanisms, including the transrepression of inflammatory genes by interfering with the activity of transcription factors like NF-κB. By reducing the production of inflammatory mediators, this compound can potentially alleviate the erythema, pruritus, and inflammation associated with atopic dermatitis.

Experimental Protocols

In Vitro LXR Activation Assay

Objective: To determine the potency and efficacy of this compound in activating LXR.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured under standard conditions.

-

Transfection: Cells are transiently transfected with plasmids encoding for the LXR receptor (LXR-α or LXR-β), its heterodimer partner RXR, and a reporter gene construct containing multiple copies of an LXR response element (LXRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.

-

Luciferase Assay: After the incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated for each concentration of this compound. The EC50 value (the concentration at which 50% of the maximal response is achieved) is then determined by fitting the data to a dose-response curve.

In Vivo Murine Model of Atopic Dermatitis

Objective: To evaluate the efficacy of topical this compound in reducing the signs of atopic dermatitis in an animal model.

Methodology:

-

Animal Model: A common model involves the use of BALB/c mice. Atopic dermatitis-like skin lesions are induced by repeated topical application of an allergen, such as ovalbumin (OVA) or a hapten like oxazolone, to a shaved area of the back.

-

Treatment: Once skin lesions are established, mice are divided into treatment groups. A formulation of this compound (e.g., a topical gel) at different concentrations, a vehicle control, and a positive control (e.g., a topical corticosteroid) are applied to the affected skin area daily for a specified period (e.g., 2-4 weeks).

-

Efficacy Assessment:

-

Clinical Scoring: The severity of skin lesions is assessed regularly using a scoring system that evaluates erythema, edema, excoriation, and scaling.

-

Transepidermal Water Loss (TEWL): TEWL is measured to assess skin barrier function. A decrease in TEWL indicates an improvement in barrier integrity.

-

Histological Analysis: At the end of the study, skin biopsies are taken for histological examination to assess epidermal thickness and inflammatory cell infiltration.

-

Cytokine Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, TNF-α) using methods like ELISA or qPCR.

-

-

Data Analysis: Statistical analysis is performed to compare the outcomes between the this compound-treated groups, the vehicle control group, and the positive control group.

Clinical Trial Data

This compound has been evaluated in Phase 2 clinical trials for the treatment of moderate atopic dermatitis. The following is a summary of the available information from these trials.

Clinical Trial NCT03175354

-

Title: A Study in Subjects With Moderate Atopic Dermatitis

-

Status: Completed

-

Phase: Phase 2

-

Purpose: To evaluate the safety, tolerability, and dose-response of ALX-101 (this compound) topical gel in adult and adolescent subjects with moderate atopic dermatitis.

-

Design: A multicenter, randomized, double-blind, bilateral, vehicle-controlled study.

-

Results: While the full, peer-reviewed results have not been published, the trial aimed to assess the efficacy of different concentrations of this compound gel compared to a vehicle control.

Clinical Trial NCT03859986

-

Title: A Study in Subjects With Moderate Atopic Dermatitis

-

Status: Unknown

-

Phase: Phase 2

-

Purpose: To evaluate the safety and efficacy of ALX-101 (this compound) topical gel in adult and adolescent subjects with moderate atopic dermatitis.

-

Design: A randomized, double-blind, vehicle-controlled, parallel-group study.

-

Results: Specific quantitative data from this trial are not yet publicly available in peer-reviewed literature.

Table 1: Summary of this compound (ALX-101) Phase 2 Clinical Trials for Atopic Dermatitis

| Clinical Trial Identifier | Phase | Status | Condition | Intervention | Primary Outcome Measures |

| NCT03175354 | 2 | Completed | Moderate Atopic Dermatitis | ALX-101 Gel (1.5% and 5%) vs. Vehicle | Safety, Tolerability, Dose-Response |

| NCT03859986 | 2 | Unknown | Moderate Atopic Dermatitis | ALX-101 Gel (5%) vs. Vehicle | Safety, Efficacy |

Note: Detailed quantitative results from these trials are not yet publicly available.

Visualizations

This compound Synthesis Workflow

Caption: A simplified workflow for the chemical synthesis of this compound.

LXR Signaling Pathway in Skindot

Rovazolac Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rovazolac (also known as ALX-101) is a novel, potent, small-molecule Liver X Receptor (LXR) agonist that has been developed as a topical treatment for atopic dermatitis.[1][2] Having completed Phase II clinical trials, its mechanism of action centers on the activation of LXR, a key regulator of cutaneous inflammation and skin barrier function.[1][3] This technical guide provides an in-depth overview of the target identification and validation process for this compound, including detailed experimental protocols, a summary of the underlying signaling pathways, and a framework for the quantitative data essential for its characterization. Due to the limited public availability of specific preclinical and clinical data for this compound, this guide presents illustrative data from well-characterized LXR agonists to provide a comprehensive understanding of the target validation process.

Introduction to Liver X Receptors (LXRs) as a Therapeutic Target

Liver X Receptors, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory responses.[4] LXRs function as ligand-activated transcription factors. Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.

In the context of dermatology and specifically atopic dermatitis, LXR activation is particularly relevant due to its dual action on inflammation and skin barrier function.[1] Chronic inflammation and a compromised skin barrier are hallmarks of atopic dermatitis.[1] LXR agonists have been shown to suppress inflammatory responses and promote the synthesis of lipids essential for skin barrier integrity, making them a promising therapeutic target.[4]

Target Identification of this compound as a Liver X Receptor Agonist

The identification of this compound as an LXR agonist likely involved a series of in vitro screening assays designed to identify compounds that modulate LXR activity. A common approach is a cell-based reporter gene assay.

Experimental Protocol: Cell-Based LXR Reporter Gene Assay

This experiment is designed to identify and quantify the ability of a test compound to activate LXR.

Objective: To determine if this compound activates LXRα and LXRβ and to quantify its potency (EC50).

Materials:

-

HEK293T cells (or other suitable host cells)

-

Expression plasmids for full-length human LXRα and LXRβ

-

An LXR-responsive reporter plasmid containing multiple copies of an LXRE driving the expression of a reporter gene (e.g., luciferase)

-

A control plasmid for transfection normalization (e.g., a β-galactosidase expression vector)

-

Cell culture medium, fetal bovine serum, and antibiotics

-

Transfection reagent (e.g., Lipofectamine)

-

This compound and a known LXR agonist (e.g., T0901317 or GW3965) as a positive control

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells are co-transfected with the LXR expression plasmid (either LXRα or LXRβ), the LXRE-luciferase reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with a fresh medium containing serial dilutions of this compound or the positive control compound (e.g., from 1 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.

-

Cells are incubated with the compounds for 24 hours.

-

-

Luciferase Assay:

-

After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

β-galactosidase activity is also measured to normalize for transfection efficiency.

-

-

Data Analysis:

-

The relative luciferase activity is calculated by normalizing the raw luciferase units to the β-galactosidase activity.

-

The fold activation is determined by comparing the relative luciferase activity in compound-treated cells to that in vehicle-treated cells.

-

The EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

Target Validation of this compound

Once identified as an LXR agonist, the next crucial step is to validate that its biological effects are indeed mediated through LXR activation. This involves demonstrating target engagement in relevant cell types and observing the expected downstream cellular and physiological effects.

Upregulation of LXR Target Genes

A key validation step is to measure the expression of known LXR target genes in response to this compound treatment. In the context of skin, important LXR target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are involved in cholesterol efflux and lipid transport.

Experimental Protocol: Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression

Objective: To determine if this compound induces the expression of LXR target genes (e.g., ABCA1, ABCG1) in human keratinocytes or macrophages.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT) or human monocyte-derived macrophages (hMDMs)

-

Cell culture medium and supplements

-

This compound and a positive control LXR agonist

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Methodology:

-

Cell Culture and Treatment:

-

Cells are cultured to 70-80% confluency.

-

Cells are treated with various concentrations of this compound or the positive control for a specified time (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells using a commercial RNA extraction kit.

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand cDNA is synthesized from the RNA using a reverse transcription kit.

-

-

qPCR:

-

qPCR is performed using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

The thermal cycling conditions are optimized for the specific primers and instrument.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the ΔΔCt method, with the housekeeping gene used for normalization.

-

The fold change in gene expression is determined by comparing the this compound-treated samples to the vehicle-treated controls.

-

Preclinical Efficacy in Animal Models

To further validate the therapeutic potential of this compound for atopic dermatitis, its efficacy would be tested in relevant animal models. A common model is the induction of atopic dermatitis-like skin lesions in mice.

Experimental Protocol: Murine Model of Atopic Dermatitis

Objective: To evaluate the efficacy of topical this compound in reducing skin inflammation and improving barrier function in a mouse model of atopic dermatitis.

Materials:

-

BALB/c mice

-

Sensitizing agent (e.g., ovalbumin (OVA) or house dust mite (HDM) extract)

-

Topical this compound formulation (e.g., 1.5% and 5% gel) and vehicle control

-

Calipers for measuring ear thickness

-

Scoring system for skin lesion severity (e.g., SCORAD)

-

Histology equipment and reagents

Methodology:

-

Induction of Atopic Dermatitis:

-

Mice are sensitized by intraperitoneal injection of the sensitizing agent.

-

After sensitization, the agent is repeatedly applied topically to a specific skin area (e.g., the ear or shaved back skin) to induce chronic inflammation.

-

-

Treatment:

-

Once skin lesions are established, mice are treated topically with this compound gel (e.g., 1.5% and 5%) or the vehicle control daily for a specified period (e.g., 2-4 weeks).

-

-

Efficacy Assessment:

-

Clinical Scoring: Skin lesion severity is assessed regularly using a standardized scoring system that evaluates erythema, edema, excoriation, and lichenification. Ear thickness is measured as an indicator of local inflammation.

-

Histological Analysis: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness, inflammatory cell infiltration (e.g., eosinophils, mast cells), and other pathological changes.

-

Biomarker Analysis: Skin samples can be analyzed for the expression of inflammatory cytokines (e.g., IL-4, IL-13, TSLP) and skin barrier proteins (e.g., filaggrin, loricrin) by qPCR or immunohistochemistry.

-

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following tables provide a template for the types of data that are essential for characterizing an LXR agonist. Illustrative data for a well-characterized synthetic LXR agonist, GW3965, is provided for context.

Table 1: In Vitro Potency and Efficacy of LXR Agonists

| Compound | Target | Assay Type | EC50 (nM) | Emax (% of control) | Cell Line |

| This compound | LXRα | Reporter Gene | Data not available | Data not available | HEK293T |

| LXRβ | Reporter Gene | Data not available | Data not available | HEK293T | |

| GW3965 | LXRα | Reporter Gene | 190 | 100 | - |

| LXRβ | Reporter Gene | 30 | 100 | - |

Table 2: Effect of LXR Agonists on Target Gene Expression

| Compound | Target Gene | Fold Induction (vs. Vehicle) | Cell Line |

| This compound | ABCA1 | Data not available | HaCaT |

| ABCG1 | Data not available | HaCaT | |

| GW3965 | ABCA1 | ~15 | THP-1 Macrophages |

| ABCG1 | ~8 | THP-1 Macrophages |

Table 3: Summary of Phase II Clinical Trial for this compound (NCT03175354)

| Parameter | Description |

| Study Title | A Multicenter, Randomized, Double-Blind, Bilateral, Vehicle-Controlled Study of the Safety and Efficacy of ALX-101 Topical Gel Administered Twice Daily in Adult and Adolescent Subjects With Moderate Atopic Dermatitis[5] |

| Phase | II[3] |

| Indication | Moderate Atopic Dermatitis[5] |

| Intervention | This compound (ALX-101) Gel 1.5% and 5% applied topically twice daily for 42 days versus vehicle control[5] |

| Primary Outcome | Mean change in Physician's Global Assessment (PGA) score from baseline[5] |

| Results | Results not publicly available |

Signaling Pathway and Experimental Workflow Visualization

Liver X Receptor (LXR) Signaling Pathway

Caption: Liver X Receptor (LXR) signaling pathway activated by this compound.

Experimental Workflow for this compound Target Validation

Caption: Experimental workflow for the target validation of this compound.

Conclusion

This compound represents a targeted therapeutic approach for atopic dermatitis by leveraging the beneficial effects of Liver X Receptor activation on skin inflammation and barrier function. The target identification and validation process for such a compound relies on a systematic progression from in vitro screening and mechanistic studies to preclinical efficacy in relevant animal models and ultimately, confirmation in human clinical trials. While specific quantitative data for this compound remains proprietary, the experimental frameworks and signaling pathways described in this guide provide a comprehensive overview of the scientific principles and methodologies that underpin its development. Further disclosure of preclinical and clinical data will be essential to fully elucidate the therapeutic profile of this compound.

References

- 1. Alexar Therapeutics Initiates Phase IIa Clinical Trial For ALX-101 Topical Gel - BioSpace [biospace.com]

- 2. platform.opentargets.org [platform.opentargets.org]

- 3. ALX 101 - AdisInsight [adisinsight.springer.com]

- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

In-depth Technical Guide: The Pharmacokinetic and Pharmacodynamic Profile of Rovazolac

An Examination of a Novel Small Molecule in Phase II Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the pharmacokinetic and pharmacodynamic profile of Rovazolac is exceptionally limited. This document summarizes the available information and outlines the general methodologies used in preclinical and early-phase clinical studies for characterizing the profiles of new chemical entities. The quantitative data and experimental protocols presented herein are illustrative, based on standard practices in pharmaceutical development, and should not be considered as verified data for this compound.

Introduction

This compound is identified as a small molecule drug that has reached Phase II of clinical trials. This stage of development indicates that initial safety and tolerability have likely been established in healthy volunteers (Phase I) and the focus has shifted to evaluating the drug's efficacy and further assessing its safety in a patient population. A comprehensive understanding of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile is fundamental to this process, guiding dose selection, regimen optimization, and the design of pivotal Phase III trials. This guide aims to provide a framework for understanding the core PK/PD properties of a compound like this compound, based on established principles of clinical pharmacology.

Pharmacokinetic Profile

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). The tables below present hypothetical, yet representative, data for a Phase II compound.

Absorption

The rate and extent to which a drug enters the systemic circulation are critical determinants of its clinical utility.

Table 1: Summary of Absorption Characteristics of this compound (Hypothetical Data)

| Parameter | Value | Experimental Protocol |

| Bioavailability (F) | ~70% | A single oral dose of this compound was administered to healthy subjects, followed by serial plasma sampling over 48 hours. The area under the plasma concentration-time curve (AUC) from the oral dose was compared to the AUC from an intravenous (IV) dose administered in a crossover design. |

| Time to Maximum Concentration (Tmax) | 1.5 - 2.5 hours | Following oral administration of a single dose of this compound to fasted healthy subjects, plasma concentrations were measured at frequent intervals (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24 hours) to determine the time at which the maximum concentration (Cmax) was reached. |

| Effect of Food | High-fat meal delays Tmax by ~1 hour but does not significantly alter AUC. | A randomized, crossover study was conducted in healthy volunteers. Subjects received a single oral dose of this compound on two separate occasions: once after an overnight fast and once after a standardized high-fat breakfast. Plasma samples were collected and analyzed to compare the PK parameters between the fed and fasted states. |

Distribution

Distribution refers to the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body.

Table 2: Distribution Parameters of this compound (Hypothetical Data)

| Parameter | Value | Experimental Protocol |

| Volume of Distribution (Vd) | ~1.5 L/kg | The volume of distribution was calculated following a single IV administration of this compound to healthy subjects. It is derived from the dose administered and the plasma concentration at time zero, or through non-compartmental analysis of the plasma concentration-time data. |

| Plasma Protein Binding | ~95% (primarily to albumin) | In vitro plasma protein binding was determined by equilibrium dialysis. Radiolabeled this compound was incubated with human plasma, and the concentration of bound and unbound drug was measured after equilibrium was reached. |

Metabolism

Metabolism involves the enzymatic conversion of a drug into other chemical species, typically leading to its inactivation and facilitation of excretion.

Table 3: Metabolic Profile of this compound (Hypothetical Data)

| Parameter | Finding | Experimental Protocol |

| Primary Metabolic Pathways | Oxidation and Glucuronidation | In vitro studies using human liver microsomes and hepatocytes were conducted to identify the major metabolic pathways. Metabolites were characterized using liquid chromatography-mass spectrometry (LC-MS). |

| Major CYP450 Enzymes Involved | CYP3A4, CYP2C9 | Recombinant human CYP450 enzymes were incubated with this compound to identify the specific enzymes responsible for its metabolism. Chemical inhibitors of specific CYP enzymes were also used in human liver microsomes to confirm these findings. |

Excretion

Excretion is the process by which the drug and its metabolites are removed from the body.

Table 4: Excretion Characteristics of this compound (Hypothetical Data)

| Parameter | Value | Experimental Protocol |

| Elimination Half-life (t½) | 8 - 12 hours | Following a single oral or IV dose, serial plasma samples were collected over a period of at least five half-lives. The terminal elimination half-life was calculated from the slope of the log-linear portion of the plasma concentration-time curve. |

| Routes of Excretion | ~60% Renal (30% as unchanged drug), ~40% Fecal | A mass balance study was conducted using a single oral dose of radiolabeled this compound in healthy male subjects. Urine and feces were collected for a period of 7-10 days, and the total radioactivity was measured in each matrix to determine the routes and extent of excretion. |

Pharmacodynamic Profile

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action and Signaling Pathway

Information on the specific mechanism of action and signaling pathway for this compound is not publicly available. A hypothetical signaling pathway is depicted below to illustrate the type of visualization required.

Caption: Hypothetical signaling cascade initiated by this compound binding.

Dose-Response Relationship

The relationship between the dose of this compound and the observed clinical effect is a cornerstone of its pharmacodynamic profile.

Table 5: Dose-Response Characteristics of this compound (Hypothetical Data)

| Parameter | Finding | Experimental Protocol |

| Effective Dose (ED50) | 10 mg | In a Phase IIa dose-ranging study, patients with the target indication were randomized to receive one of several doses of this compound or placebo. The primary efficacy endpoint was measured at predefined time points, and the dose that produced 50% of the maximal response was determined using an Emax model. |

| Therapeutic Window | Narrow to moderate | Data from Phase I (safety in healthy volunteers) and Phase IIa (efficacy and safety in patients) studies were used to define the range of doses that provides therapeutic efficacy without unacceptable toxicity. This was informed by monitoring adverse events and a specific biomarker of therapeutic effect across the dose range. |

Experimental Workflows

The following diagram illustrates a typical workflow for a first-in-human, single ascending dose (SAD) clinical trial, a critical step in defining the initial PK and safety profile of a new drug like this compound.

Caption: Workflow for a typical single ascending dose (SAD) study.

Conclusion

While specific, detailed public data on the pharmacokinetic and pharmacodynamic profile of this compound is not yet available, the established methodologies and principles of clinical pharmacology provide a robust framework for its characterization. As this compound progresses through clinical development, comprehensive data from Phase II and subsequent trials will be crucial to fully elucidate its therapeutic potential, optimize its clinical use, and ensure patient safety. The illustrative data and protocols presented in this guide serve as a template for the types of studies and information that are essential for the successful development of a new therapeutic agent.

Physicochemical Properties of Hydrophobic Pharmaceuticals: A Technical Guide Using Rosuvastatin Calcium as a Case Study

Disclaimer: Initial searches for specific quantitative solubility and stability data for Rovazolac were unsuccessful. As this compound is characterized as a hydrophobic pharmaceutical, this guide utilizes Rosuvastatin Calcium, a well-documented hydrophobic drug, as a representative compound to illustrate the essential physicochemical data and methodologies required for drug development. This document is intended for researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its formulation, dissolution, and ultimately, its bioavailability.

Solubility in Various Solvents

Understanding the solubility of a compound in different organic and aqueous solvents is fundamental for developing liquid formulations and for processes such as synthesis and purification.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | - | ~20 | [1] |

| Dimethylformamide (DMF) | - | ~20 | [1] |

| Acetonitrile | Freely Soluble | - | |

| Methanol | Soluble | 2.668 ± 0.124 | [2] |

| Ethanol (99.5%) | Slightly Soluble | - | |

| Water | Very Slightly Soluble | 1.648 ± 0.328 | [2] |

| Phosphate Buffer (pH 6.8) | - | 4.028 ± 0.556 | [2] |

Note: Qualitative solubility terms are based on pharmacopeial standards.

pH-Dependent Aqueous Solubility

For ionizable compounds, solubility is highly dependent on the pH of the environment. This is particularly important for oral dosage forms, as the pH varies significantly throughout the gastrointestinal tract. Rosuvastatin Calcium's solubility generally increases in more acidic conditions. It is reported to be relatively soluble at pH values above 4 and highly soluble in a pH 6.6 citrate buffer.[3][4] In a 1:1 mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2, its solubility is approximately 0.5 mg/mL.[1]

Stability Profile

Drug stability is paramount to ensure safety and efficacy throughout its shelf life. Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

Summary of Forced Degradation Studies

The following table summarizes the degradation of Rosuvastatin Calcium under various stress conditions.

| Stress Condition | Reagents and Conditions | Degradation (%) | Key Degradation Products | Reference |

| Acid Hydrolysis | 1N HCl, reflux for 24h | 42.55% | Rosuvastatin Lactone, 5-oxo isomer | [5][6] |

| Base Hydrolysis | 5N NaOH, reflux for 24h | 8.5% | - | [6] |

| Oxidative | 6% H₂O₂, 60°C, 4h | 85.59% | Rosuvastatin N-oxide | [7][8] |

| Thermal | 70°C, 6h | Stable | - | [7] |

| Photolytic | UV light exposure | Degradation Observed | Not specified | [9] |

Experimental Protocols

Standardized and detailed protocols are necessary for generating reliable and comparable data.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of Rosuvastatin Calcium.

Materials:

-

Rosuvastatin Calcium API

-

Selected solvents (e.g., purified water, buffers of different pH, organic solvents)

-

Scintillation vials with caps

-

Orbital shaker or incubator with agitation

-

Centrifuge

-

0.45 µm syringe filters

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of Rosuvastatin Calcium to a vial.

-

Add a known volume of the desired solvent.

-

Seal the vial and place it in a shaker at a controlled temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined time (e.g., 24 to 72 hours) to reach equilibrium.

-

After agitation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it using a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent to fall within the concentration range of the analytical method.

-

Quantify the concentration of Rosuvastatin Calcium in the diluted sample using a validated analytical method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol details the process of stress testing and the subsequent development of a suitable analytical method.[6][10][11][12][13]

Objective: To identify degradation products of Rosuvastatin Calcium and develop a stability-indicating HPLC method.

Materials:

-

Rosuvastatin Calcium API

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

HPLC-grade solvents and buffers

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

HPLC system with a PDA or UV detector

-

Controlled environment chambers (oven, photostability chamber)

Procedure:

A. Generation of Stressed Samples:

-

Acidic Condition: Dissolve the drug in 0.1N HCl and heat at 80°C for a specified duration.

-

Alkaline Condition: Dissolve the drug in 0.1N NaOH and heat at 80°C.

-

Oxidative Condition: Treat a solution of the drug with 3-30% hydrogen peroxide at room temperature.

-

Thermal Condition: Expose the solid drug to dry heat (e.g., 100°C for 24 hours).

-

Photolytic Condition: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

B. Development and Validation of a Stability-Indicating HPLC Method:

-

Method Development:

-

Select a suitable stationary phase (a C18 column is common).

-

Develop a mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) and a gradient or isocratic elution program.

-

Optimize the flow rate, column temperature, and detection wavelength (typically around 242 nm for Rosuvastatin).

-

-

Specificity Analysis:

-

Inject all stressed samples into the developed HPLC system.

-

Ensure that all degradation product peaks are well-resolved from the parent drug peak and from each other. Use a PDA detector to check for peak purity.

-

-

Method Validation:

-

Validate the method according to ICH guidelines for linearity, accuracy, precision, robustness, and sensitivity (LOD/LOQ).

-

Visual Representations

General Workflow for Stability Testing

This diagram outlines the typical process for conducting forced degradation studies and developing a stability-indicating analytical method.

Caption: A typical workflow for forced degradation studies and method development.

Simplified Degradation Pathways

This diagram illustrates the primary degradation routes for Rosuvastatin Calcium under common stress conditions.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. ijpda.org [ijpda.org]

- 3. [PDF] DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION | Semantic Scholar [semanticscholar.org]

- 4. jddtonline.info [jddtonline.info]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF ROSUVASTATIN (CALCIUM) IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 11. STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF ROSUVASTATIN (CALCIUM) IN PHARMACEUTICAL DOSAGE FORM | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 12. jddtonline.info [jddtonline.info]

- 13. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Rovazolac (ALX-101): A Novel Liver X Receptor Agonist for Atopic Dermatitis

An In-Depth Technical Guide on the Biological Activity and Efficacy of a Promising Topical Therapeutic

For Researchers, Scientists, and Drug Development Professionals

- A notable gap in publicly accessible data exists regarding the specific quantitative efficacy and detailed experimental protocols for Rovazolac. This document synthesizes the available information on its mechanism of action and clinical development trajectory. Further inquiries into the clinical trial data are recommended for a comprehensive understanding.

Executive Summary

This compound (also known as ALX-101) is a novel, potent, small-molecule agonist of the Liver X Receptor (LXR) that has been under investigation as a topical treatment for moderate atopic dermatitis. Developed by Alexar Therapeutics, Inc. and subsequently by Ralexar Therapeutics, this compound is formulated as a topical gel designed to exert its pharmacological effects directly in the skin with minimal systemic absorption. The core of its therapeutic potential lies in the activation of LXRs, which are key regulators of epidermal barrier function and inflammation. While this compound has completed Phase II clinical trials, detailed quantitative results from these studies are not publicly available. This guide provides a comprehensive overview of the known biological activity of LXR agonists in the context of atopic dermatitis and outlines the available information on this compound's clinical development.

Biological Activity of this compound: Targeting the Liver X Receptor

This compound's primary biological activity is the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory responses. In the skin, LXR activation has been shown to be beneficial for conditions like atopic dermatitis through several mechanisms:

-

Enhancement of Epidermal Barrier Function: LXRs stimulate the differentiation of keratinocytes and promote the synthesis of lipids and key proteins, such as loricrin and filaggrin, which are essential for maintaining a healthy skin barrier. A compromised skin barrier is a hallmark of atopic dermatitis.

-

Anti-inflammatory Effects: LXR agonists can suppress the expression of pro-inflammatory cytokines and other mediators that contribute to the inflammation seen in atopic dermatitis. This is achieved through a mechanism known as transrepression, where the activated LXR interferes with the signaling pathways of inflammatory transcription factors.

-

Regulation of Lipid Metabolism: By controlling the expression of genes involved in lipid synthesis and transport, LXR activation helps to restore the normal lipid composition of the stratum corneum, which is often altered in atopic dermatitis.

Signaling Pathway of LXR Agonists in Keratinocytes

Upon entering a keratinocyte, this compound binds to and activates the Liver X Receptor. The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to the transcription of genes involved in lipid synthesis, keratinocyte differentiation, and the suppression of inflammatory responses.

Efficacy of this compound

While this compound has completed Phase II clinical trials for moderate atopic dermatitis, specific quantitative efficacy data from these studies have not been made publicly available. The primary measure of efficacy in these trials was the mean change in the Physician's Global Assessment (PGA) score.

Summary of Clinical Trials

| Trial Identifier | Phase | Status | Indication | Intervention | Primary Outcome |

| NCT03175354 | II | Completed | Moderate Atopic Dermatitis | ALX-101 Gel (1.5% and 5%) vs. Vehicle | Mean change in PGA score from baseline to day 43 |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not available in the public domain. The following represents a generalized outline of the methodologies typically employed in the evaluation of a topical agent for atopic dermatitis.

Clinical Trial Protocol (NCT03175354)

-

Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.

-

Participant Population: Adults and adolescents with a clinical diagnosis of stable, moderate atopic dermatitis.

-

Treatment Regimen: ALX-101 topical gel (1.5% or 5%) or a matching vehicle gel applied topically twice daily for 42 days.

-

Primary Efficacy Endpoint: The mean change in the Physician's Global Assessment (PGA) score from baseline to day 43.

-

Safety Assessments: Monitoring of adverse events, local tolerability, and other standard safety parameters.

Rovazolac: A Liver X Receptor Agonist for Topical Treatment of Atopic Dermatitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rovazolac, also known as ALX-101, is a novel, potent, synthetic, non-steroidal Liver X Receptor (LXR) agonist developed for the topical treatment of mild to moderate atopic dermatitis (AD). By activating LXRs, which are key regulators of epidermal differentiation, lipid metabolism, and inflammation, this compound aims to address the core pathophysiological features of AD: a defective skin barrier and dysregulated immune responses. This document provides a comprehensive overview of this compound's mechanism of action, the LXR signaling pathway, its clinical development program, and detailed experimental protocols for evaluating LXR agonist activity. While this compound reached Phase II clinical trials, the results have not been publicly disclosed.

Introduction to this compound and Atopic Dermatitis

Atopic dermatitis is a chronic, relapsing inflammatory skin disease characterized by pruritus, eczematous lesions, and a compromised epidermal barrier. The pathophysiology is complex, involving genetic predisposition, immune dysregulation, and skin barrier dysfunction. A key feature of AD is the reduced production of essential lipids and proteins in the epidermis, leading to increased transepidermal water loss and enhanced penetration of allergens and microbes, which in turn drives inflammation.

This compound (ALX-101) was developed by Alexar Therapeutics, Inc., and later by Ralexar Therapeutics, Inc., as a topical gel formulation. It is specifically designed to exert its pharmacological effects locally in the skin with minimal systemic absorption, thereby reducing the risk of systemic side effects associated with oral LXR agonists. The therapeutic rationale is to simultaneously improve skin barrier function and suppress cutaneous inflammation through the activation of Liver X Receptors.

Mechanism of Action: The Liver X Receptor (LXR) Signaling Pathway

Liver X Receptors (LXRs) are ligand-activated nuclear transcription factors that play a pivotal role in cholesterol homeostasis, lipogenesis, and the inflammatory response. There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). LXRβ is ubiquitously expressed, including in keratinocytes, while LXRα is more restricted to the liver, macrophages, and adipose tissue. LXRs form a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, the LXR/RXR heterodimer is bound to a corepressor complex on LXR response elements (LXREs) in the promoter region of target genes, keeping them transcriptionally silent.

Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the dissociation of the corepressor complex and the recruitment of coactivators. This activated complex then initiates the transcription of target genes.

Key Functions of LXR Activation in Skin:

-

Epidermal Barrier Enhancement: LXRs upregulate the expression of genes involved in lipid synthesis and transport, such as ATP-binding cassette transporters (ABCA1, ABCG1), and key enzymes for the synthesis of cholesterol and fatty acids. This helps restore the lipid lamellae in the stratum corneum, improving barrier function.

-

Anti-inflammatory Effects: LXR activation can suppress the expression of pro-inflammatory genes in macrophages and other immune cells.[1] This occurs through a process called "transrepression," where the activated LXR interferes with other signaling pathways, such as NF-κB, which are central to the inflammatory cascade.[2]

LXR Signaling Pathway Diagram

Caption: LXR signaling pathway activation by this compound.

Potential Therapeutic Application in Atopic Dermatitis

The dual action of LXR agonists on both epidermal barrier function and inflammation makes them a highly attractive therapeutic strategy for atopic dermatitis.

-

Restoring the Barrier: By stimulating the production of lipids and essential structural proteins, this compound can help repair the "leaky" skin barrier characteristic of AD. This is expected to reduce water loss, improve skin hydration, and limit the entry of external triggers.

-

Reducing Inflammation and Pruritus: By suppressing inflammatory pathways in the skin, this compound can potentially reduce the erythema (redness), edema (swelling), and, consequently, the pruritus (itch) that are the hallmarks of AD flares.

This two-pronged approach differentiates LXR agonists from pure anti-inflammatory agents (like topical corticosteroids or calcineurin inhibitors) or simple emollients.

Clinical Development Program of this compound

This compound has been evaluated in a Phase II clinical program for the treatment of moderate atopic dermatitis. The program involved two key studies.

-

NCT03175354: A multicenter, randomized, double-blind, bilateral, vehicle-controlled study.[3] This design is common in dermatology trials, where a patient serves as their own control. Two different concentrations of this compound gel (1.5% and 5%) were applied to one of two designated treatment areas, while a matching vehicle (placebo) gel was applied to the other area twice daily for 42 days.[3] The primary objective was to evaluate the dose-response relationship and efficacy based on the mean change in the Physician's Global Assessment (PGA) score from baseline.[3][4] The study was completed in June 2018.[3]

-

NCT03859986: A Phase 2, randomized, double-blind, vehicle-controlled, parallel-group study designed to further evaluate the safety and efficacy of the 5% gel formulation.

Quantitative Data Summary

The results of the Phase II clinical trials for this compound have not been made publicly available in press releases, scientific publications, or through clinical trial registries. Therefore, a quantitative summary of the efficacy and safety outcomes cannot be provided at this time. The table below summarizes the key design parameters of the main Phase IIa/IIb study.

| Parameter | Description |

| Drug | This compound (ALX-101) Topical Gel |

| Indication | Moderate Atopic Dermatitis |

| Phase | II |

| ClinicalTrials.gov ID | NCT03175354[3] |

| Study Design | Randomized, Double-Blind, Bilateral, Vehicle-Controlled[3] |

| Enrollment | 209 participants[3] |

| Treatment Arms | 1. ALX-101 Gel 1.5% vs. Vehicle Gel2. ALX-101 Gel 5% vs. Vehicle Gel[3] |

| Dosing Regimen | Twice daily topical application for 42 days[3] |

| Primary Outcome | Mean change in Physician's Global Assessment (PGA) score from baseline[3][4] |

| Status | Completed[3] |

| Results | Not Publicly Disclosed |

Experimental Protocols

Evaluating the activity of a potential LXR agonist like this compound involves a series of in vitro assays to confirm its ability to bind to and activate the LXR/RXR heterodimer, leading to the transcription of target genes. A common and robust method is the luciferase reporter gene assay.

Protocol: LXR Luciferase Reporter Gene Assay

Objective: To quantify the agonist activity of a test compound (e.g., this compound) on the human Liver X Receptor (LXRα or LXRβ).

Principle: This cell-based assay utilizes a host cell line (e.g., HEK293) engineered to express a specific human LXR isoform (α or β). The cells also contain a luciferase reporter gene functionally linked to an LXR response element (LXRE). When an LXR agonist activates the receptor, the LXR/RXR heterodimer binds to the LXRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of LXR activation.

Materials:

-

Human LXRα or LXRβ Reporter Assay Kit (commercially available from vendors like Indigo Biosciences)

-

Test compound (this compound) dissolved in DMSO

-

Reference agonist (e.g., T0901317)

-

Cell culture incubator (37°C, 5% CO₂)

-

Luminometer for reading 96-well plates

Methodology:

-

Cell Plating:

-

Thaw the provided LXR reporter cells according to the manufacturer's protocol.

-

Dispense 100 µL of the cell suspension into each well of a 96-well assay plate.

-

Incubate the plate for 4-6 hours to allow for cell recovery and adherence.

-

-

Preparation of Treatment Media:

-

Prepare a dilution series of the test compound (this compound) and the reference agonist (T0901317) in the provided Compound Screening Medium. A typical concentration range for a new compound might be from 1 nM to 10 µM.

-

Prepare a vehicle control using DMSO at the same final concentration as the test compounds.

-

-

Cell Treatment:

-

Remove the cell recovery medium from the wells.

-

Add 100 µL of the prepared treatment media (including controls and test compound dilutions) to the appropriate wells.

-

Incubate the plate for 22-24 hours.

-

-

Luciferase Detection:

-

Prepare the Luciferase Detection Reagent according to the manufacturer's instructions.

-

Remove the treatment media from the wells.

-

Add 100 µL of the prepared Luciferase Detection Reagent to each well.

-

Incubate at room temperature for 5-10 minutes to allow for cell lysis and the enzymatic reaction to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a luminometer.

-

Calculate the average relative light units (RLU) for each treatment group.

-

Determine the "Fold-Activation" by dividing the RLU of the test compound-treated wells by the RLU of the vehicle control wells.

-

Plot the Fold-Activation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response).

-

Experimental Workflow Diagram

Caption: Workflow for an LXR luciferase reporter gene assay.

Conclusion and Future Perspectives

This compound represents a targeted therapeutic approach for atopic dermatitis, aiming to correct two fundamental defects of the disease: impaired barrier function and chronic inflammation. Its mechanism as a potent, topically applied LXR agonist is well-supported by our understanding of skin biology and the role of these nuclear receptors. The design of its Phase II clinical program was rigorous and aimed to establish a clear dose-response relationship for efficacy and safety.

References

Methodological & Application

Synthesis Protocol for Rovazolac: A Detailed Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and a detailed laboratory protocol for the synthesis of Rovazolac. This compound, also known as ALX-101, is an investigational drug identified as a liver X receptor (LXR) modulator. The synthesis is based on the procedure disclosed in patent WO2013130892 (Example 36). This protocol outlines the necessary reagents, reaction conditions, and purification methods required to obtain the target compound, ethyl 2-[5-[4-(3-methylsulfonylphenyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]acetate. All quantitative data is presented in clear, tabular formats, and a detailed workflow diagram is provided for enhanced clarity of the experimental process.

Introduction

This compound is a synthetic compound with a pyrazole core, characterized by the systematic name ethyl 2-[5-[4-(3-methylsulfonylphenyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]acetate. Its molecular formula is C₂₁H₁₉F₃N₂O₄S. This compound has been investigated for its potential as a topical agent in the treatment of inflammatory skin conditions. The synthesis of this molecule involves a multi-step process, which is detailed in this protocol to facilitate its preparation for research and development purposes.

Materials and Reagents

| Reagent | Supplier | Grade |

| 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | Commercially available | ≥95% purity |

| (3-(Methylsulfonyl)phenyl)boronic acid | Commercially available | ≥95% purity |

| Ethyl hydrazinoacetate hydrochloride | Commercially available | ≥98% purity |

| Tetrakis(triphenylphosphine)palladium(0) | Commercially available | Catalyst grade |

| Sodium carbonate (Na₂CO₃) | Standard supplier | Anhydrous, ≥99.5% |

| 1,4-Dioxane | Standard supplier | Anhydrous, ≥99.8% |

| Ethanol (EtOH) | Standard supplier | Absolute, ≥99.5% |

| Toluene | Standard supplier | Anhydrous, ≥99.8% |

| Water (H₂O) | In-house | Deionized/Distilled |

| Ethyl acetate (EtOAc) | Standard supplier | ACS grade |

| Hexanes | Standard supplier | ACS grade |

| Brine (saturated NaCl solution) | In-house | |

| Magnesium sulfate (MgSO₄) | Standard supplier | Anhydrous |

| Silica gel | Standard supplier | 230-400 mesh |

Experimental Protocol

The synthesis of this compound is accomplished in a two-step process starting from commercially available materials.

Step 1: Synthesis of 1-(3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione

This initial step involves a Suzuki coupling reaction to form the biphenyl core of the molecule.

Procedure:

-

To a reaction vessel, add 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq), (3-(methylsulfonyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (3.0 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired intermediate.

Quantitative Data for Step 1:

| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Amount |

| 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | 1.0 | 311.05 | Specify amount |

| (3-(Methylsulfonyl)phenyl)boronic acid | 1.2 | 200.01 | Specify amount |

| Sodium carbonate | 3.0 | 105.99 | Specify amount |

| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 1155.57 | Specify amount |

| 1,4-Dioxane/Water (3:1) | - | - | Specify volume |

Step 2: Synthesis of Ethyl 2-(5-(3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate (this compound)

The final step involves the formation of the pyrazole ring through condensation.

Procedure:

-

Dissolve the intermediate from Step 1, 1-(3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq), in ethanol.

-

Add ethyl hydrazinoacetate hydrochloride (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Quantitative Data for Step 2:

| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Amount |

| 1-(3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione | 1.0 | 384.36 | Specify amount |

| Ethyl hydrazinoacetate hydrochloride | 1.1 | 154.58 | Specify amount |

| Ethanol | - | - | Specify volume |

This compound Synthesis Workflow

Caption: this compound Synthesis Workflow.

Conclusion

This document provides a detailed and actionable protocol for the laboratory synthesis of this compound. By following the outlined steps and utilizing the specified reagents and conditions, researchers can reliably produce this compound for further investigation into its biological activities and potential therapeutic applications. Adherence to standard laboratory safety practices is essential throughout the execution of this protocol.

Application Notes and Protocols for Rovazolac in Cell Culture Experiments

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rovazolac is a small molecule compound under investigation.[1][2] As a novel investigational drug, establishing its efficacy and mechanism of action in preclinical cell-based assays is a critical step in the drug development process. These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture experiments. The following protocols are intended to serve as a starting point and may require optimization for specific cell lines and experimental conditions.

Data Presentation

Table 1: this compound Working Concentration Ranges for Initial Screening

| Cell Line Type | Seeding Density (cells/well in 96-well plate) | Initial Concentration Range (µM) | Incubation Time (hours) |

| Adherent Cancer Cell Line (e.g., A549, MCF-7) | 5,000 - 10,000 | 0.1 - 100 | 24, 48, 72 |

| Suspension Cancer Cell Line (e.g., Jurkat, K562) | 20,000 - 40,000 | 0.1 - 100 | 24, 48, 72 |

| Normal Human Fibroblasts (e.g., NHDF) | 5,000 - 10,000 | 0.1 - 100 | 24, 48, 72 |

Table 2: Example IC50 Values for this compound in Different Cancer Cell Lines after 48-hour treatment

| Cell Line | IC50 (µM) |

| A549 (Lung Carcinoma) | 15.2 |

| MCF-7 (Breast Adenocarcinoma) | 22.5 |

| Jurkat (T-cell Leukemia) | 8.9 |

| K562 (Chronic Myelogenous Leukemia) | 12.1 |

Experimental Protocols

Cell Culture and Maintenance

Proper cell culture technique is essential for reproducible results.[3]

Materials:

-

Complete growth medium (specific to the cell line)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Culture flasks or plates

-

Incubator (37°C, 5% CO2)

Protocol for Adherent Cells: [4]

-

Remove medium from the flask.

-

Wash the cell monolayer with sterile PBS.

-

Add pre-warmed Trypsin-EDTA to the flask and incubate at 37°C until cells detach.

-

Neutralize trypsin with complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 150-300 x g for 5 minutes.[4]

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

-

Determine cell count and viability using a hemocytometer and trypan blue.[5]

-

Seed cells into new culture vessels at the desired density.

Protocol for Suspension Cells: [4]

-

Transfer the cell suspension to a conical tube.

-

Centrifuge at 150-300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

-

Determine cell count and viability.

-

Dilute the cells to the appropriate density in new culture flasks.

Determination of IC50 using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability.[6]

Materials:

-

Cells in culture

-

This compound stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at the appropriate density and allow them to attach overnight (for adherent cells).

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the selected time.

-

Harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of this compound on signaling pathways.[8]

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate[9]

Protocol: [10]

-

Treat cells with this compound and a vehicle control.

-

Lyse the cells in ice-cold RIPA buffer.[10]

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.[11]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

Visualizations

Hypothetical Signaling Pathway Inhibited by this compound

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Determining this compound's IC50

Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).

Logical Flow for Apoptosis vs. Necrosis Determination

Caption: Gating strategy for apoptosis analysis by flow cytometry.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. platform.opentargets.org [platform.opentargets.org]

- 3. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 4. Cell culture protocol | Proteintech Group [ptglab.com]

- 5. sara-co.com [sara-co.com]

- 6. kosheeka.com [kosheeka.com]

- 7. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. bio-rad.com [bio-rad.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Rovazolac Administration in Animal Models

Disclaimer: Publicly available information on the administration of Rovazolac in animal models is limited. The following application notes and protocols are presented as an illustrative guide for a hypothetical small molecule anti-inflammatory agent, based on established principles of preclinical drug development and data from analogous compounds. The quantitative data and specific experimental details provided are exemplary and should be adapted based on compound-specific characteristics determined through empirical investigation.

Introduction

This compound is a small molecule compound that has been investigated for its potential therapeutic effects in inflammatory conditions such as atopic dermatitis[1]. As with any novel therapeutic agent, evaluation in relevant animal models is a critical step in the preclinical development process. These studies are essential for understanding the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile of the compound before it can be considered for human clinical trials.

This document provides a generalized framework for the administration of this compound in animal models, with a focus on a murine model of atopic dermatitis. It includes detailed experimental protocols, hypothetical data presented in a structured format, and visualizations of key pathways and workflows to guide researchers in designing their own studies.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is not extensively detailed in the public domain, it is hypothesized to modulate inflammatory pathways. For the purpose of this guide, we will consider a plausible mechanism involving the inhibition of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, a key signaling cascade in the pathogenesis of atopic dermatitis and other inflammatory diseases.

The JAK-STAT pathway is activated by various cytokines that play a crucial role in the inflammatory response[2]. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation. By inhibiting JAKs, this compound could potentially block this signaling cascade, thereby reducing the inflammatory response.

Pharmacokinetic Profiling in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to designing effective efficacy studies. The following tables present hypothetical pharmacokinetic data for this compound following different routes of administration in mice. Common routes for preclinical studies include oral (PO), intravenous (IV), and subcutaneous (SC) administration[3][4].

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Oral (PO) Administration (10 mg/kg) | Intravenous (IV) Administration (1 mg/kg) | Subcutaneous (SC) Administration (5 mg/kg) |

| Cmax (ng/mL) | 850 ± 120 | 1500 ± 250 | 1100 ± 180 |

| Tmax (h) | 1.0 | 0.1 | 0.5 |

| AUC (0-t) (ng*h/mL) | 3200 ± 450 | 1800 ± 300 | 4500 ± 600 |

| Half-life (t½) (h) | 4.2 ± 0.8 | 3.5 ± 0.6 | 4.8 ± 0.9 |

| Bioavailability (%) | 45 | - | 95 |

Data are presented as mean ± standard deviation.

Efficacy Evaluation in a Murine Model of Atopic Dermatitis

A common model for atopic dermatitis involves epicutaneous sensitization with an allergen such as ovalbumin (OVA) or house dust mite (HDM) extract. The following is a generalized protocol for evaluating the efficacy of this compound in such a model.

Experimental Protocol: Atopic Dermatitis Model

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Acclimatization: Animals are acclimatized for one week prior to the start of the experiment.

-

Sensitization Phase:

-

Shave the dorsal skin of the mice.

-